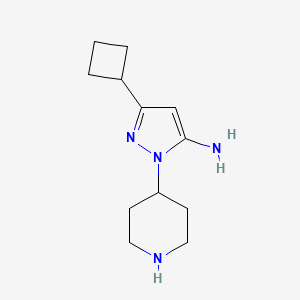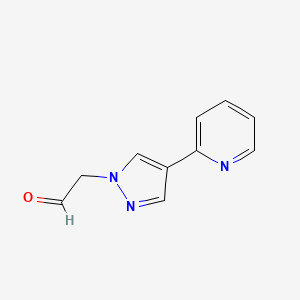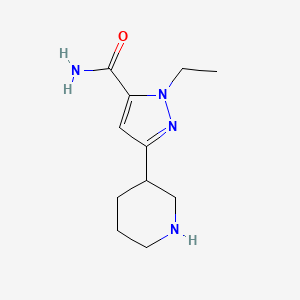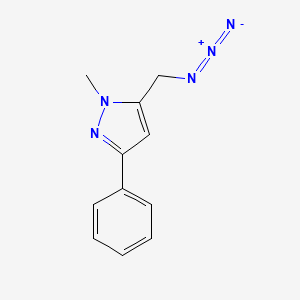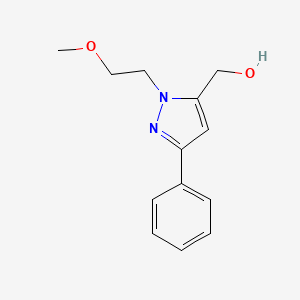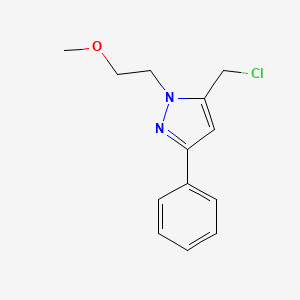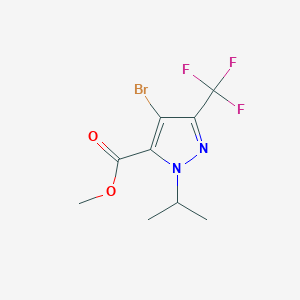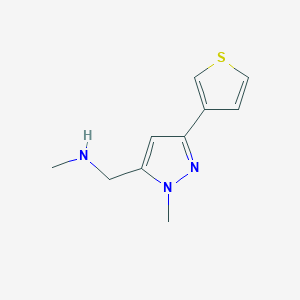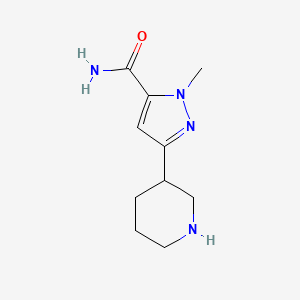
Ácido 2-(4-bromo-5-metil-3-fenil-1H-pirazo-1-il)acético
Descripción general
Descripción
“2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid” is a compound that belongs to the class of pyrazoles . Pyrazoles are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazoles often involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds . A variety of methods have been reported for the synthesis of pyrazoles, including silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Molecular Structure Analysis
The molecular structure of “2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid” is characterized by a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a bromine atom, a methyl group, and a phenyl group attached to the pyrazole ring .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including [3+2] cycloaddition reactions, acceptorless dehydrogenative coupling reactions, and N-arylation of nitrogen-containing heterocycles . The specific reactions that “2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid” can undergo would depend on the specific conditions and reagents used .Aplicaciones Científicas De Investigación
Actividad Antileishmanial
Este compuesto ha mostrado resultados prometedores en el tratamiento de la leishmaniasis, una enfermedad causada por parásitos protozoarios. Un estudio demostró que ciertos derivados del pirazol exhiben una potente actividad antileishmanial, con un compuesto que muestra una actividad superior en comparación con los fármacos estándar . Esto sugiere que los derivados del ácido 2-(4-bromo-5-metil-3-fenil-1H-pirazo-1-il)acético podrían desarrollarse en agentes antileishmaniales efectivos.
Potencial Antimalárico
Además de sus propiedades antileishmaniales, esta clase de compuestos también ha sido evaluada para efectos antimaláricos. Algunos derivados han mostrado efectos de inhibición significativos contra Plasmodium berghei, un parásito de la malaria en roedores, lo que indica un potencial para el desarrollo de nuevos fármacos antimaláricos .
Estudios de Acoplamiento Molecular
Se han realizado estudios de acoplamiento molecular para comprender la interacción de los derivados del pirazol con los objetivos biológicos. Estos estudios ayudan a justificar las actividades biológicas observadas y guiar el diseño de agentes más potentes y selectivos. Por ejemplo, el estudio de acoplamiento de un derivado del pirazol en el bolsillo de LmPTR1 reveló una menor energía libre de unión, lo que sugiere una fuerte interacción con el objetivo .
Propiedades Antibacterianas
Los compuestos de pirazol, incluidos los derivados del ácido especificado, se han identificado con propiedades antibacterianas. Esto los convierte en candidatos para el desarrollo de nuevos fármacos antibacterianos, especialmente frente al aumento de la resistencia a los antibióticos .
Aplicaciones Antiinflamatorias
Las propiedades antiinflamatorias de los derivados del pirazol los hacen adecuados para el desarrollo de nuevos medicamentos antiinflamatorios. Estos compuestos pueden tratar potencialmente diversas afecciones inflamatorias sin los efectos secundarios asociados con los fármacos actuales .
Investigación del Cáncer
Los derivados del pirazol se han explorado por sus actividades anticancerígenas. Pueden inhibir el crecimiento de las células cancerosas y podrían utilizarse para desarrollar nuevos agentes quimioterapéuticos. La investigación en esta área es particularmente importante dada la necesidad continua de tratamientos contra el cáncer más efectivos .
Direcciones Futuras
The future directions for “2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetic acid” and similar compounds could involve further exploration of their biological activities and potential applications in drug development . Given the broad range of activities exhibited by pyrazole derivatives, they could be promising candidates for the development of new therapeutic agents .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to interact with a broad range of biological targets .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through hydrogen bonding .
Biochemical Pathways
Similar compounds have been known to affect a variety of biochemical pathways .
Result of Action
Similar compounds have been known to exhibit a variety of biological activities .
Propiedades
IUPAC Name |
2-(4-bromo-5-methyl-3-phenylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-8-11(13)12(9-5-3-2-4-6-9)14-15(8)7-10(16)17/h2-6H,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQHRIWPNICPFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




